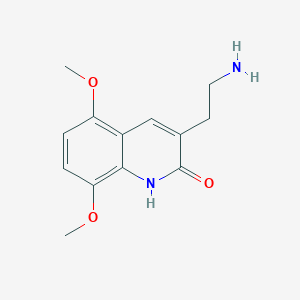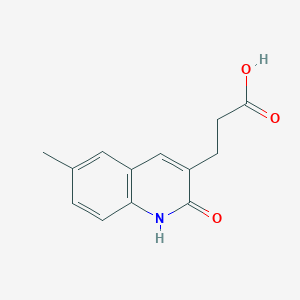
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, or 2F-PODA, is a synthetic chemical compound that has been studied extensively due to its potential applications in scientific research. Its chemical structure is composed of a 1-fluorophenyl group, a 4-phenyl-1,2,4-oxadiazol-5-yl group, and a 1H-1,2,3-triazol-5-amine group. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in various laboratory experiments.
Applications De Recherche Scientifique
2F-PODA has been found to have numerous applications in scientific research. It has been used as a substrate for the development of new enzyme inhibitors, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of various heterocyclic compounds. It has also been used to study the structure-activity relationships of various compounds and to investigate the potential therapeutic effects of various drugs.
Mécanisme D'action
The mechanism of action of 2F-PODA is not yet fully understood. However, it is believed that it binds to specific receptors in the body, which leads to the activation of various biochemical pathways. This, in turn, leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
2F-PODA has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. It has also been found to have a stimulatory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). In addition, it has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Avantages Et Limitations Des Expériences En Laboratoire
2F-PODA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its structure-activity relationships are well understood. In addition, it is relatively non-toxic and can be used in a variety of laboratory settings. However, there are some limitations to its use. For example, it can be difficult to obtain in large quantities, and it is not always stable in the presence of certain chemicals.
Orientations Futures
The potential applications of 2F-PODA are still being explored. Future research may focus on developing new enzyme inhibitors based on the structure of 2F-PODA, as well as investigating its potential therapeutic effects. Additionally, further studies may be conducted to explore the structure-activity relationships of various compounds and to investigate the potential pharmacological effects of 2F-PODA. Finally, it may be possible to develop new synthetic methods for the production of 2F-PODA in order to increase its availability for laboratory experiments.
Méthodes De Synthèse
2F-PODA can be synthesized via a two-step reaction process. The first step involves the reaction of 2-fluorobenzaldehyde and 4-chloro-3-phenyl-1,2,4-oxadiazol-5-amine, which produces 2-fluoro-4-chloro-3-phenyl-1,2,4-oxadiazol-5-ylbenzaldehyde. This product is then reacted with hydrazine hydrate to produce the desired 2F-PODA.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFSHJREBIZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)

![1-ethyl-3-{[(2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}pyridin-1-ium iodide](/img/structure/B6524723.png)
![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)
![6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride](/img/structure/B6524732.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B6524739.png)